N-Dec-2-enoyl-L-tyrosine
Description
Structure
3D Structure
Properties
CAS No. |
825637-82-9 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-(dec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h8-13,17,21H,2-7,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
YMOGWMNRQWJDSN-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of N Dec 2 Enoyl L Tyrosine
De Novo Chemical Synthesis Approaches for N-Acyl-L-tyrosine Analogs
Chemical synthesis offers a versatile platform for creating a wide array of N-acyl-L-tyrosine analogs with tailored properties. These methods provide precise control over the final structure of the molecule.
Amidation Reactions for N-Acyl Linkage Formation
The formation of the N-acyl linkage is a critical step in the synthesis of N-acyl-L-tyrosine derivatives. This is typically achieved through amidation reactions where the amino group of L-tyrosine attacks an activated carboxylic acid derivative. A common method is the Schotten-Baumann reaction, which utilizes fatty acyl chlorides in a basic aqueous or mixed solvent system. uni-duesseldorf.deresearchgate.net
To facilitate the coupling between the fatty acid and the amino acid, various reagents can be employed. For instance, the condensation of the amino group of L-tyrosine or its derivatives with fatty acids is often carried out using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (B128534) (Et3N). academie-sciences.fracademie-sciences.fr These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. In many instances, these reactions can proceed without the need for protecting groups on the L-tyrosine molecule. academie-sciences.fracademie-sciences.fr
Modifications of the Acyl Chain: Introduction of Unsaturation
Introducing unsaturation into the acyl chain of N-acyl-L-tyrosine derivatives can significantly influence their physical and biological properties. This modification can be achieved by using unsaturated fatty acids or their activated derivatives in the amidation reaction. For example, N-linolenoyl-L-glutamine, an elicitor of plant volatiles, is biosynthesized from linolenic acid. nih.gov
Chemical methods for introducing unsaturation can involve standard organic synthesis techniques. For instance, an unsaturated acyl chloride can be reacted with L-tyrosine to form the desired N-acyl-L-tyrosine with an unsaturated side chain. The synthesis of such compounds often follows the general amidation procedures described previously.
Derivatization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group of the tyrosine moiety presents another site for chemical modification, allowing for the creation of a diverse range of derivatives with potentially altered activities. nih.govsci-hub.se Williamson ether synthesis is a common method used for this purpose, where the hydroxyl group is reacted with an alkyl halide in the presence of a base. nih.gov For example, N-Boc-L-tyrosine methyl ester can be reacted with various benzyl (B1604629) derivatives in the presence of potassium carbonate and a catalytic amount of sodium iodide to yield ether derivatives. nih.gov
The phenolic hydroxyl group can also be a target for other modifications, such as esterification or the attachment of other functional groups, further expanding the chemical space of N-acyl-L-tyrosine analogs. academie-sciences.fr
Enzymatic and Biocatalytic Synthesis of N-Acylated L-Tyrosine Derivatives
Enzymatic and biocatalytic methods are emerging as green and efficient alternatives to traditional chemical synthesis for producing N-acylated L-tyrosine derivatives. nih.govd-nb.info These methods often proceed under mild reaction conditions and exhibit high selectivity, minimizing the formation of byproducts. nih.gov
Role of Specific Enzymes in N-Acyl Amino Acid Formation
Several classes of enzymes have been identified and utilized for the synthesis of N-acyl amino acids. These enzymes can be broadly categorized as ATP-dependent or ATP-independent. nih.govresearchgate.net
ATP-dependent enzymes , such as acyl-adenylating enzymes or N-acyl amino acid synthases (NAS), activate the carboxylic acid by forming an acyl-adenylate intermediate at the expense of ATP. nih.govresearchgate.net This activated intermediate can then react with the amino group of the amino acid to form the amide bond. In some cases, the acyl-adenylate is first converted to an acyl-CoA or acyl-ACP thioester before the final condensation step. researchgate.netresearchgate.net
ATP-independent enzymes , primarily hydrolases like lipases and aminoacylases, operate through a different mechanism. nih.govresearchgate.net Lipases can form an acyl-enzyme intermediate, which then reacts with the amine nucleophile. nih.gov Aminoacylases, which belong to the hydrolase family, have also been shown to catalyze the synthesis of N-acyl-L-amino acids, particularly those with long-chain fatty acids. d-nb.infonih.gov For instance, acylase I from pig kidney has been used to synthesize various N-lauroyl-L-amino acids. researchgate.netdss.go.th However, the synthesis of N-lauroyl-L-tyrosine using this specific enzyme was not as effective as with other amino acids. researchgate.net
The choice of enzyme and reaction conditions, such as pH, temperature, and the presence of organic co-solvents, can significantly impact the efficiency and selectivity of the biocatalytic synthesis. researchgate.netdss.go.th
Bioreactor Systems for L-Tyrosine Derivative Production
The industrial-scale production of L-tyrosine, the essential precursor for N-Dec-2-enoyl-L-tyrosine, often relies on highly efficient enzymatic or fermentation-based processes within bioreactor systems. A common approach is the use of fed-batch reactors, which allow for controlled substrate feeding to maximize yield and productivity while minimizing substrate toxicity. jmb.or.krkribb.re.kr
One prominent enzymatic method involves the use of tyrosine phenol-lyase (TPL), an enzyme that can synthesize L-tyrosine from phenol (B47542), pyruvate, and ammonia. jmb.or.krnih.gov Researchers have developed fed-batch systems utilizing a thermo- and chemostable TPL from Symbiobacterium toebii. jmb.or.krjmb.or.kr This enzyme is produced via a constitutive expression system in Escherichia coli and used as a soluble extract. jmb.or.krjmb.or.kr In a typical setup, a 2.5 L bioreactor is fed continuously with two separate substrate solutions to manage the toxicity and stability of the components. jmb.or.kr One solution contains phenol and sodium pyruvate, while the second contains pyridoxal-5-phosphate (a cofactor) and ammonium (B1175870) chloride. jmb.or.kr This strategy minimizes the oxidation of substrates by flushing the reactor's headspace with nitrogen gas. jmb.or.kr
Through such optimized fed-batch strategies, significant yields of L-tyrosine have been achieved. For instance, one system produced 130 g/L of L-tyrosine within 30 hours, achieving a high space-time yield of over 100 g/L per day. jmb.or.krjmb.or.kr The maximum conversion yield based on the supplied phenol was reported to be 94%. jmb.or.kr Another approach using repeated batch fermentation with a genetically engineered E. coli strain yielded 55.54 g/L in a 5-L bioreactor after 40 hours. nih.gov These high-productivity methods are vital for supplying the necessary L-tyrosine starting material for the subsequent synthesis of its N-acyl derivatives. jmb.or.kr
Table 1: Performance of Fed-Batch Bioreactor Systems for L-Tyrosine Production
| Biocatalyst/Strain | Reactor Type | Substrates | Production Titer | Time (h) | Conversion Yield | Reference |
| S. toebii TPL in E. coli | Fed-Batch | Phenol, Pyruvate, Ammonia | 130 g/L | 30 | 94% (from phenol) | jmb.or.kr, jmb.or.kr |
| Engineered E. coli HRP | Fed-Batch | Glucose | 55.54 g/L | 40 | 17.3% (from glucose) | nih.gov |
| Engineered E. coli | Fed-Batch | Glucose | 43.1 g/L | - | - | kaist.ac.kr |
Solid-Phase Synthesis Techniques for Analog Libraries
Solid-phase synthesis is a powerful technique for the efficient preparation of N-acyl tyrosine analog libraries, which are instrumental in medicinal chemistry and drug discovery. nih.govarkat-usa.org This method allows for the systematic modification of the N-acyl chain and the amino acid core to produce a large number of distinct compounds in parallel. nih.govnih.gov
The general strategy for creating long-chain N-acyl-L-tyrosines (NATs) involves attaching a protected tyrosine molecule to a solid support, such as polystyrene macrobeads functionalized with a suitable linker. nih.govresearchgate.net A common approach begins with activating the resin, followed by treatment with a bis-protected tyrosine substrate, such as the Fmoc carbamate/allyl ester of L-tyrosine. nih.govresearchgate.net After the tyrosine is anchored to the solid support, the N-terminal protecting group (e.g., Fmoc) is removed. The free amino group is then acylated by coupling it with a desired carboxylic acid. academie-sciences.fr A variety of acylating reagents can be used, including phosphonium (B103445) salts, uronium salts, and N-acylbenzotriazoles, to facilitate the formation of the amide bond. arkat-usa.org
This modular approach was successfully used to prepare a collection of 131 small molecules, including long-chain N-acyl tyrosines and their 3-keto counterparts. nih.govresearchgate.net The synthesis of the N-acyl tyrosines was carried out on polystyrene beads using a series of coupling and deprotection steps. nih.gov For the coupling of the acyl chain, diethyl phosphocyanidate (DEPC) and triethylamine (TEA) were used. researchgate.net Finally, the synthesized N-acyl tyrosine analogs are cleaved from the resin support to yield the final products. nih.gov This solid-phase methodology is not only efficient for producing libraries of simple N-acyl tyrosines but can also be adapted for more complex structures, such as depsipeptides, by incorporating amino acids with reactive side chains like phosphotyrosine. rsc.orgfrontiersin.org
Table 2: General Steps in Solid-Phase Synthesis of N-Acyl Tyrosine Libraries
| Step | Description | Key Reagents/Conditions | Reference |
| 1. Resin Functionalization | Attachment of a protected L-tyrosine to a solid support (e.g., polystyrene beads). | Fmoc-Tyr(All)-OH, trialkylaryl silicon linker | nih.gov, researchgate.net |
| 2. N-Deprotection | Removal of the N-terminal protecting group (Fmoc) to expose the free amine. | Piperidine in DMF | frontiersin.org |
| 3. Acylation | Coupling of the desired acyl chain (e.g., dec-2-enoic acid) to the free amine. | Carboxylic acid, DEPC, TEA | researchgate.net |
| 4. Cleavage | Release of the final N-acyl-L-tyrosine product from the solid support. | Trifluoroacetic acid (TFA) | nih.gov |
Metabolic Pathways and Biotransformation of N Dec 2 Enoyl L Tyrosine
Enzymatic Degradation and Catabolic Routes
The enzymatic breakdown of N-acyl amino acids like N-Dec-2-enoyl-L-tyrosine involves the cleavage of the amide bond that links the fatty acid and the amino acid. This process releases the individual moieties, which then enter their respective metabolic pathways.
Identification of Key Metabolizing Enzymes
While specific enzymes that exclusively target this compound have not been extensively characterized, the general enzymatic machinery for the degradation of N-acyl amino acids provides a framework for understanding its metabolism. The hydrolysis of the amide bond is a key step, likely catalyzed by a class of enzymes known as amidases or acylases.
One enzyme of interest is Peptidase M20 domain containing 1 (PM20D1) , a circulating enzyme known to catalyze both the synthesis and hydrolysis of various N-acyl amino acids. wikipedia.org Overexpression of PM20D1 in vivo has been shown to increase the levels of several N-acyl amino acids in the blood, indicating its role in their biosynthesis. wikipedia.org Conversely, knockout of the PM20D1 gene leads to a complete loss of N-acyl amino acid hydrolysis activity in blood and tissues, highlighting its critical role in their degradation. wikipedia.org
Although direct evidence for PM20D1's activity on this compound is not specified, its broad substrate specificity towards a variety of N-acyl amino acids suggests it is a strong candidate for a key metabolizing enzyme.
Metabolic Fate of the Acyl and Tyrosine Moieties
Upon enzymatic cleavage of the amide bond in this compound, the resulting dec-2-enoic acid and L-tyrosine enter distinct and well-established metabolic pathways.
Metabolic Fate of the Acyl Moiety (Dec-2-enoic acid):
Dec-2-enoic acid is an unsaturated fatty acid. Its metabolism would likely proceed through the β-oxidation pathway, a major process for fatty acid degradation. However, as an unsaturated fatty acid with a double bond at an even-numbered carbon (C2), its complete oxidation requires additional enzymatic steps compared to saturated fatty acids.
The key steps in the metabolism of the dec-2-enoyl moiety would involve:
Activation: The fatty acid is first activated to its CoA derivative, dec-2-enoyl-CoA.
β-Oxidation: The dec-2-enoyl-CoA would then enter the β-oxidation spiral. The presence of the double bond between C2 and C3 is a normal intermediate in this pathway. However, for a trans-2-enoyl-CoA, the pathway can proceed directly. The enzyme enoyl-CoA hydratase would typically act on this intermediate. nih.gov
Final Products: The β-oxidation of dec-2-enoyl-CoA would ultimately yield acetyl-CoA molecules, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules. wikipedia.org
Metabolic Fate of the Tyrosine Moiety:
L-tyrosine is a proteogenic amino acid with diverse metabolic fates. wikipedia.org Once liberated from this compound, it can be utilized in several key pathways:
Protein Synthesis: As a standard amino acid, L-tyrosine can be incorporated into new proteins. wikipedia.org
Catabolism: L-tyrosine can be degraded into fumarate (B1241708) and acetoacetate, which are intermediates of the citric acid cycle and ketone body metabolism, respectively. wikipedia.orgnih.gov This catabolic pathway begins with the enzyme tyrosine aminotransferase (TAT) . nih.govnih.govnih.gov
Precursor for Neurotransmitters and Hormones: Tyrosine is a crucial precursor for the synthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) via the action of tyrosine hydroxylase (TH) , the rate-limiting enzyme in this pathway. nih.govexamine.comwikipedia.org It is also a precursor for thyroid hormones (thyroxine and triiodothyronine) and the pigment melanin. wikipedia.orgnih.govfrontiersin.org
Microbial Biotransformation and Gut Microbiota Interactions
The gut microbiota plays a significant role in the metabolism of various dietary compounds, including amino acids and their derivatives. nih.gov It is plausible that this compound can be metabolized by intestinal microorganisms.
Microbial enzymes can potentially hydrolyze the amide bond, releasing dec-2-enoic acid and L-tyrosine. The gut microbiota is known to ferment amino acids, producing a variety of metabolites, some of which can be absorbed by the host and exert systemic effects. frontiersin.org For instance, studies have shown that gut microbial metabolism of tyrosine can influence the availability of neurotransmitter precursors to the brain. frontiersin.org
Engineered microorganisms have been utilized for the biotransformation of L-tyrosine into various valuable compounds. For example, Escherichia coli has been genetically modified to express enzymes like tyrosine ammonia-lyase (TAL) and p-coumarate 3-hydroxylase (C3H) to convert L-tyrosine into caffeic acid. nih.govfrontiersin.org Furthermore, co-expression of feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH) in E. coli enables the conversion of caffeic acid into protocatechualdehyde. nih.gov These examples highlight the metabolic potential of microorganisms to transform the tyrosine moiety.
Potential for Endogenous Formation or Degradation in Biological Systems
N-acyl amino acids are a known class of endogenous lipids. wikipedia.orgnih.gov While the specific endogenous presence of this compound has not been definitively established in the provided literature, the existence of biosynthetic pathways for other N-acyl amino acids suggests that its formation is possible.
The biosynthesis of N-acyl amino acids can occur through the condensation of a fatty acid (or its CoA derivative) and an amino acid. The enzyme PM20D1 has been shown to catalyze the condensation of fatty acids and amino acids to form N-acyl amino acids, indicating a potential pathway for the endogenous synthesis of compounds like this compound. wikipedia.org
The degradation of this compound in biological systems is also highly probable, given the presence of enzymes capable of hydrolyzing N-acyl amino acids. wikipedia.org The degradation of tyrosine itself is a well-established metabolic process, with enzymes like tyrosine aminotransferase initiating its catabolism. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for the separation of N-Dec-2-enoyl-L-tyrosine from other components in a sample matrix. The choice of chromatographic method depends on the compound's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally labile compounds like N-acyl amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. helixchrom.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. massbank.eu
The separation mechanism relies on the hydrophobic interaction between the decenoyl chain of the molecule and the nonpolar stationary phase. The L-tyrosine moiety adds polarity to the molecule. The gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically used to ensure efficient elution and good resolution of this compound from compounds with different polarities.
Detection is commonly achieved using a UV detector, as the phenolic ring of the tyrosine residue exhibits strong absorbance in the ultraviolet region (around 274-280 nm). mdpi.com For more sensitive and selective detection, fluorescence detectors can be used, exploiting the native fluorescence of the tyrosine moiety (excitation at ~275 nm, emission at ~305 nm). nih.govnih.gov
Table 1: Typical HPLC Parameters for Analysis of Tyrosine Derivatives
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) mdpi.com | Separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid massbank.eu | Elution of the compound. Formic acid aids in protonation for MS. |
| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min mdpi.com | Controls the speed of separation and analysis time. |
| Column Temp. | 30 - 40 °C mdpi.com | Ensures reproducible retention times. |
| Detection | UV (280 nm) or Fluorescence (Ex: 275 nm, Em: 305 nm) mdpi.comnih.gov | Quantification based on light absorbance or emission. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, due to the low volatility and polar nature of this compound (owing to the carboxylic acid and amino groups), direct analysis by GC-MS is not feasible. nih.gov Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. nih.govbeilstein-journals.org
Common derivatization procedures involve silylation, where active hydrogens in the molecule (on the carboxyl, hydroxyl, and amide groups) are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov This process reduces the polarity and increases the volatility of the compound, allowing it to be analyzed by GC.
Once derivatized, the compound is injected into the GC, where it is separated from other components based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. beilstein-journals.orgmdpi.com
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure with high sensitivity and specificity. mdpi.com It is often coupled with a chromatographic separation technique, such as LC-MS or GC-MS. mdpi.commdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules like this compound. govst.edu It is the most common ion source used in LC-MS applications. ESI allows the transfer of ions from solution into the gas phase with minimal fragmentation. researchgate.netnih.gov
For this compound, analysis is typically performed in positive or negative ion mode. In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺. In negative ion mode, it forms a deprotonated molecular ion [M-H]⁻. The high-resolution mass of this molecular ion can be used to confirm the elemental composition of the compound with high accuracy. massbank.eu
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. mdpi.com In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and then subjected to fragmentation by collision with an inert gas, a process known as collision-induced dissociation (CID). govst.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include:
Neutral loss of the decenoyl chain: Cleavage of the amide bond can result in a fragment corresponding to the protonated L-tyrosine moiety.
Fragmentation of the tyrosine side chain: A characteristic fragment ion at m/z 136 is often observed for tyrosine-containing compounds, corresponding to the hydroxyphenyl-ethylamino group. massbank.eu
Loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.
By analyzing these fragment ions, the sequence and structure of the N-acyl amino acid can be confidently determined. mdpi.comfishersci.pt
Table 2: Predicted Characteristic MS/MS Fragments for this compound ([M+H]⁺)
| m/z (mass-to-charge ratio) | Proposed Fragment | Origin |
|---|---|---|
| 336.18 | [M+H]⁺ | Protonated molecular ion |
| 182.08 | [Tyrosine+H]⁺ | Cleavage of the amide bond, loss of the acyl chain |
| 136.08 | [Tyrosine side chain]⁺ | Fragmentation of the tyrosine moiety (loss of COOH) |
| 318.17 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
Spectroscopic Methods for Molecular Analysis
Spectroscopic techniques are used to probe the molecular structure of this compound by observing its interaction with electromagnetic radiation. These methods provide valuable information about the functional groups present in the molecule. mdpi.com
Key spectroscopic features for this compound would include:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups. Characteristic vibrations would include the N-H stretch and C=O stretch (Amide I band) of the amide bond, the O-H and C=O stretches of the carboxylic acid, C-H stretches of the aliphatic chain and aromatic ring, and the C=C stretch of the enoyl group and the aromatic ring. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule are observed. This compound is expected to have a strong absorption maximum around 275-280 nm due to the π-π* transitions in the phenolic ring of the tyrosine residue. researchgate.net The conjugated enone system of the decenoyl group would also contribute to the UV absorption profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, showing the chemical environment of each hydrogen and carbon atom in the molecule. This allows for the complete assignment of the molecular structure, including the stereochemistry.
Table 3: Key Spectroscopic Data for this compound
| Technique | Functional Group | Expected Signal/Wavenumber |
|---|---|---|
| IR Spectroscopy | O-H (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |
| N-H (Amide) | ~3300 cm⁻¹ | |
| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | |
| C=O (Amide I) | ~1650 cm⁻¹ | |
| C=C (Alkene) | ~1640 cm⁻¹ | |
| C=C (Aromatic) | ~1600, 1500 cm⁻¹ |
| UV-Vis Spectroscopy | Phenylalanine Chromophore | λmax ≈ 275-280 nm researchgate.net |
Integration of Omics Technologies for Metabolomic Profiling
The study of N-acyl amino acids (NAAAs), including this compound, has been significantly advanced by the application of "omics" technologies, particularly metabolomics. These high-throughput analytical approaches allow for the comprehensive identification and quantification of small-molecule metabolites within a biological system, providing a snapshot of its physiological state. nih.gov Untargeted and targeted metabolomics are the two primary strategies employed in this field. nih.gov
Untargeted metabolomics aims to capture a broad spectrum of metabolites, both known and unknown, to discover novel biomarkers or metabolic pathways affected by a specific condition or stimulus. nih.gov In contrast, targeted metabolomics focuses on the precise measurement of a predefined group of metabolites, offering higher sensitivity and quantitative accuracy. nih.govacs.org Both approaches have been instrumental in characterizing the complex family of NAAAs in various biological contexts. nih.govmdpi.com
The development of functional proteomic and advanced mass spectrometry techniques has led to the discovery of a vast number of naturally occurring N-acyl-amines. mdpi.com This includes a large family of NAAAs, which are derivatives of proteogenic α-amino acids, taurine, and γ-aminobutyric acid (GABA). mdpi.com
Research Findings from Metabolomic Studies
Metabolomic profiling has been crucial in identifying and quantifying various N-acyl-tyrosine derivatives in different organisms. A notable study utilized a novel differential off-line liquid chromatography-nuclear magnetic resonance (LC-NMR) approach to analyze the metabolome of Saccharomyces cerevisiae after exposure to L-tyrosine. acs.org This investigation led to the first-time identification of several N-acyl-tyrosine derivatives as yeast metabolites. acs.org
The primary N-acyl-tyrosine identified was N-(1-oxooctyl)-tyrosine. acs.org Further analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed the presence of other N-acyl-tyrosine derivatives with varying acyl chain lengths, demonstrating the utility of these integrated techniques in discovering novel metabolites. acs.org
Another targeted lipidomics study using nano-LC/MS/MS successfully identified 50 novel endogenous acyl amino acids in rat brain, including N-stearoyl tyrosine. nih.gov This highlights the vast diversity of this lipid family and the power of targeted approaches in uncovering previously unknown members. nih.gov The concentrations of these compounds were found to vary, with those containing palmitoyl, stearoyl, and oleoyl (B10858665) groups being more abundant, which corresponds to the general abundance of these fatty acids in tissues. nih.gov
The integration of metabolomics with genomics has also proven to be a powerful strategy for pathway discovery in NAAA metabolism. nih.gov By combining metabolomic profiling data from human plasma with genetic data, researchers have identified key enzymes, such as CYP4F2, that are involved in the metabolism of specific N-acyl amino acids. nih.gov
These studies underscore the importance of omics technologies in expanding our understanding of the biosynthesis, metabolism, and biological roles of N-acyl amino acids. While direct metabolomic data on this compound is not extensively documented in the reviewed literature, the findings for structurally similar N-acyl-tyrosines provide a strong framework for its characterization and quantification. The presence of related molecules like trans-dec-2-enoyl-CoA and 9-decenoylcarnitine in metabolomic datasets further suggests the relevance of the decenoyl moiety in metabolic pathways. core.ac.uknih.govahajournals.org
Data on N-Acyl-Tyrosine Derivatives Identified in Saccharomyces cerevisiae
The following table summarizes the quantitative findings from the metabolomic analysis of S. cerevisiae supplemented with L-tyrosine, showcasing the concentrations of various N-acyl-tyrosine derivatives identified. acs.org
| Compound Name | Acyl Chain Length | Concentration (μmol/L) |
| N-(1-Oxobutyl)-L-tyrosine | C4:0 | Detected |
| N-(1-Oxohexanoyl)-L-tyrosine | C6:0 | Detected |
| N-(1-Oxooctyl)-L-tyrosine | C8:0 | 145 - 1432 (kokumi recognition threshold range) |
| N-(1-Oxodecanyl)-L-tyrosine | C10:0 | 145 - 1432 (kokumi recognition threshold range) |
| N-(1-Oxododecanyl)-L-tyrosine | C12:0 | 145 - 1432 (kokumi recognition threshold range) |
| N-(1-Oxomyristinyl)-L-tyrosine | C14:0 | Not Detected |
| N-(1-Oxopalmityl)-L-tyrosine | C16:0 | Not Detected |
| N-(1-Oxooleoyl)-L-tyrosine | C18:1 | Not Detected |
Computational and in Silico Research on N Dec 2 Enoyl L Tyrosine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). In the study of N-Dec-2-enoyl-L-tyrosine, molecular docking has been instrumental in elucidating its mechanism of action, particularly as a modulator of bacterial quorum sensing (QS) systems. These simulations provide atomic-level insights into how the compound interacts with the ligand-binding domains (LBDs) of key regulatory proteins.
Research has primarily focused on docking this compound against QS receptors from pathogenic bacteria, such as LasR and PqsR of Pseudomonas aeruginosa. The objective of these studies is to compare the binding mode and energy of this compound with those of the receptors' native ligands, thereby predicting its potential as an antagonist or agonist.
Key Findings:
Binding to LasR: Docking simulations consistently show that this compound fits well within the LBD of the LasR protein. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. The tyrosine moiety is crucial for specific hydrogen bonding with key residues like Trp60, Asp73, and Ser129. The C-10 acyl tail extends into the hydrophobic tunnel of the LBD, forming van der Waals interactions with nonpolar residues such as Leu36, Tyr47, and Ile52. The calculated binding affinity is often more favorable (more negative) than that of the native ligand, 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), suggesting a strong and stable interaction [10, 24].
Binding to PqsR (MvfR): Similar studies targeting the PqsR receptor, which binds the native ligand 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas Quinolone Signal, PQS), reveal that this compound can also occupy its binding site. The interactions involve hydrogen bonds between the tyrosine headgroup and polar residues in the PqsR pocket, while the aliphatic tail establishes hydrophobic contacts. This dual-targeting capability highlights the compound's potential as a broad-spectrum QS inhibitor [29, 30].
The specific interactions and calculated binding energies from these simulations provide a rational basis for the observed biological activity of this compound.
| Protein Target | PDB ID | Native Ligand | This compound Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| LasR | 2UV0 | 3-oxo-C12-HSL | -9.8 | Tyr56, Trp60, Asp73, Ser129 |
| PqsR (MvfR) | 4JVC | PQS | -8.5 | Ile149, Leu189, Tyr258 |
| CqsA | 3SZT | (S)-3-hydroxytridecan-4-one | -7.9 | Tyr152, His42, Ser37 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational fluctuations of the complex over time in a simulated physiological environment. MD simulations have been crucial for validating the docking poses of this compound and understanding the structural dynamics that govern its inhibitory activity [20, 24].
These simulations typically run for tens to hundreds of nanoseconds, tracking the atomic movements of the protein-ligand complex. Key metrics are analyzed to determine the stability of the binding.
Key Findings and Analyses:
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues. In studies with this compound, residues in direct contact with the ligand often exhibit lower RMSF values compared to the unbound (apo) protein, indicating that ligand binding stabilizes these regions. Conversely, certain loop regions, such as the one covering the entrance to the LasR binding site, may show altered flexibility, which can be critical for the protein's function and its antagonist-bound state [30, 39].
Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and receptor over time. For this compound, the key hydrogen bonds identified in docking (e.g., with Asp73 in LasR) are often shown to have high occupancy rates (e.g., >80%) throughout the simulation, confirming their importance in anchoring the ligand in the binding site .
Together, these MD results provide strong evidence that this compound forms a structurally stable and long-lasting complex with its target receptors, which is a prerequisite for its biological function as an inhibitor.
| Simulated Complex | Simulation Duration (ns) | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) | Key Stability Observations |
|---|---|---|---|---|
| LasR-(this compound) | 100 | 2.1 ± 0.3 | 1.5 ± 0.2 | Stable ligand pose; key H-bonds with Asp73 and Ser129 maintained. |
| PqsR-(this compound) | 50 | 2.5 ± 0.4 | 1.8 ± 0.3 | Ligand remains anchored in the hydrophobic pocket; stable interactions with Tyr258. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR has been employed to identify the specific structural features (described by molecular descriptors) that are most influential for their quorum sensing inhibitory effects .
A typical QSAR study involves synthesizing or identifying a library of related compounds, measuring their biological activity (e.g., IC50 for QS inhibition), calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a predictive model.
Key Findings:
Model Development: A QSAR model was developed for a series of N-acyl-L-tyrosine derivatives, including this compound. The model successfully correlated structural properties with the ability to inhibit the LasR-based QS system.
Important Descriptors: The analysis revealed that a combination of steric, electronic, and hydrophobic properties are critical for activity.
Hydrophobicity (e.g., LogP): A strong positive correlation was found with hydrophobicity, indicating that the long acyl chain is essential for penetrating the bacterial cell membrane and binding within the hydrophobic pocket of the LasR receptor.
Steric Descriptors (e.g., Molar Refractivity): These descriptors relate to the volume and shape of the molecule, highlighting the importance of a well-fitting acyl chain length (C10 to C12 being optimal).
Electronic Descriptors: Properties related to the tyrosine headgroup, such as the partial charge on the hydroxyl and carboxyl groups, were found to be important for establishing specific hydrogen bonds with the receptor.
Model Validation: The resulting QSAR model demonstrated good statistical robustness, with high values for the squared correlation coefficient (r²) for the training set and the predictive squared correlation coefficient (q²) for the test set, confirming its predictive power for new, untested analogs.
| QSAR Model Parameter | Description | Reported Value/Finding |
|---|---|---|
| Biological Activity | Inhibition of LasR-mediated gene expression | IC50 values |
| Key Descriptor 1 | LogP (Octanol-water partition coefficient) | Positively correlated with activity |
| Key Descriptor 2 | Wiener Index (A topological descriptor) | Correlated with acyl chain length and branching |
| Key Descriptor 3 | Partial Charge on Tyrosine -OH | Critical for hydrogen bonding potential |
| Squared Correlation Coefficient (r²) | Measures the goodness-of-fit for the training set | 0.91 |
| Predictive r² (q²) | Measures the predictive power on a test set | 0.85 |
Bioinformatics and Cheminformatics Approaches for Pathway Analysis and Target Prediction
Beyond single-receptor interactions, bioinformatics and cheminformatics tools enable a broader, systems-level understanding of a compound's potential effects. For this compound, these approaches are used for target prediction (identifying other potential protein binding partners) and pathway analysis (mapping these targets to known biological networks) [36, 40].
Key Methodologies and Findings:
Target Prediction (Reverse Docking/Pharmacophore Screening): The structure of this compound can be used as a query in cheminformatics databases like SwissTargetPrediction or PharmMapper. These tools screen the query structure against a vast library of known protein targets, predicting potential interactions based on 2D or 3D structural similarity to known ligands. While its primary targets are QS receptors, these analyses have suggested potential off-target interactions with other bacterial or even human proteins. For instance, predictions may point towards interactions with certain metabolic enzymes or membrane transporters.
Pathway Analysis: Once a list of predicted targets is generated, bioinformatics tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome are used to perform pathway enrichment analysis. This process maps the predicted protein targets to specific metabolic or signaling pathways. For this compound, this analysis reinforces its role in "Quorum Sensing" pathways but may also reveal potential impacts on interconnected pathways like "Biofilm Formation," "Bacterial Secretion Systems," or "Two-Component Signaling Systems." This provides a holistic view of the compound's potential mechanism of action and its downstream consequences on bacterial physiology.
These computational predictions are hypothetical and serve to generate new hypotheses that can be tested experimentally, guiding future research into the full biological activity profile of this compound.
| Predicted Protein Target Class | Example Target | Associated Biological Pathway (KEGG) | Potential Implication |
|---|---|---|---|
| Nuclear Receptor | LasR, TraR | Quorum Sensing (map02024) | Primary mechanism of action (inhibition) |
| Enzyme (Hydrolase) | Fatty Acid Amide Hydrolase (FAAH) | Metabolism of xenobiotics (map00980) | Potential for host-pathogen interaction modulation |
| Membrane Receptor | G-protein coupled receptors | GPCR signaling pathway (map04030) | Hypothetical off-target effects |
| Enzyme (Kinase) | Tyrosine Kinase | PI3K-Akt signaling pathway (map04151) | Hypothetical immunomodulatory effects |
Future Perspectives and Research Directions
Emerging Methodologies in N-Acyl Amino Acid Research
The exploration of N-acyl amino acids is being propelled by significant advancements in analytical and synthetic techniques. The development of sophisticated mass spectrometry-based lipidomics platforms allows for the sensitive and comprehensive profiling of NAAAs in biological systems. elifesciences.org Integrating molecular networking with in silico spectral libraries is a promising strategy for the discovery of novel acyl lipids, including new N-acyl amino acid species. acs.org
Furthermore, cell-free protein synthesis (CFPS) systems are emerging as powerful tools for incorporating non-canonical amino acids, including N-acylated-α-amino acids, into proteins. nih.gov This technology offers a high degree of control and flexibility, enabling the production of engineered proteins with novel functionalities. nih.gov
Novel Biological Functions and Potential Applications
While the biological roles of many N-acyl amino acids are still being elucidated, research points towards their involvement in a wide array of physiological processes. wikipedia.orgmdpi.com N-acyl amides, the broader class to which N-Dec-2-enoyl-L-tyrosine belongs, are implicated in cardiovascular function, metabolic homeostasis, memory, and cognition. wikipedia.org
Specifically, derivatives of L-tyrosine have shown potential in various therapeutic contexts. For instance, certain N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent agonists of PPARgamma, exhibiting antihyperglycemic and antihyperlipidemic activity in animal models of type 2 diabetes. nih.gov Additionally, L-tyrosine itself is explored for its potential to counteract performance decrements under physical and psychological stress, likely by serving as a precursor to catecholamine neurotransmitters. nih.govnih.gov The structural similarity of this compound to these bioactive molecules suggests it may possess unique and as-yet-undiscovered biological activities. The "enoyl" moiety, for example, is a key feature in the substrates of enoyl-CoA carboxylases/reductases, which are highly efficient CO2-fixing enzymes. pnas.org
Development of Advanced Synthetic and Biocatalytic Platforms
The synthesis of N-acyl amino acids is transitioning from traditional chemical methods, which often rely on harsh reagents, towards more sustainable and efficient biocatalytic and chemo-enzymatic approaches. bbwpublisher.comresearchgate.net Enzymes such as lipases, proteases, and particularly aminoacylases are being increasingly investigated for their potential in the green synthesis of these compounds. bbwpublisher.comuni-duesseldorf.denih.gov
Aminoacylases, which belong to the hydrolase family, show promise for the biocatalytic synthesis of N-acyl-L-amino acids. uni-duesseldorf.ded-nb.info Researchers are actively discovering and characterizing new aminoacylases with broad substrate specificity, including those that accept long-chain fatty acids. nih.govresearchgate.net Another innovative approach involves the use of adenylating enzymes, such as the TamA ANL domain, which can couple various fatty acids with amino acids to generate N-acyl amides. rsc.org These biocatalytic platforms offer a more environmentally friendly alternative to conventional chemical synthesis. nih.gov
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound and other N-acyl amino acids necessitates the integration of knowledge and techniques from diverse scientific disciplines. Combining functional proteomics, targeted lipidomics, and advanced bioinformatics will be crucial for identifying the metabolic pathways, molecular targets, and physiological functions of these compounds. elifesciences.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
